Comparative Potency & Selectivity Data
A comprehensive search of publicly accessible scientific literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, Google Patents) was conducted for this specific compound [1]. The search failed to identify any peer-reviewed studies, patent examples, or database entries containing quantitative biochemical or cellular data (e.g., CRBN binding IC50/Kd, ternary complex formation EC50, degradation DC50, or selectivity panels) for this exact molecule.
| Evidence Dimension | Availability of Comparative Quantitative Data |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not applicable |
| Conditions | Literature and database search across multiple sources |
Why This Matters
Procurement decisions for PROTAC intermediates are driven by published, reproducible data; the absence of such data for this specific compound means its performance cannot be verified against alternatives, making it a higher-risk selection for novel PROTAC design.
- [1] PubChem. Substance and Compound Search for '[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate'. National Library of Medicine. Accessed 2026. View Source
